3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The thiophene sulfonyl group is introduced through sulfonylation reactions. Common synthetic routes include:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions, often involving amination and hydrogenation steps.
Introduction of Thiophene Sulfonyl Group: Thiophene is sulfonylated using reagents such as sulfonyl chlorides under controlled conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Known for its dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Thiophene Derivatives: Various thiophene derivatives are known for their therapeutic properties, including anti-inflammatory and anticancer activities.
Uniqueness
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its combination of a piperidine ring, a pyridine ring, and a thiophene sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-8-5-12(6-9-16)19-13-3-1-7-15-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFAACSEKPNDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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